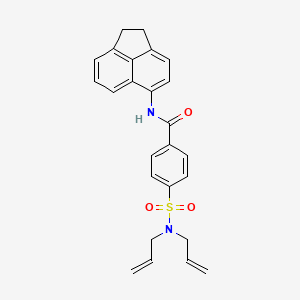

4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide

Description

Properties

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S/c1-3-16-27(17-4-2)31(29,30)21-13-10-20(11-14-21)25(28)26-23-15-12-19-9-8-18-6-5-7-22(23)24(18)19/h3-7,10-15H,1-2,8-9,16-17H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTTZNRLHRIHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide typically involves the following steps:

Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine.

Introduction of the acenaphthylene moiety: This step may involve a Friedel-Crafts acylation reaction using acenaphthene and an appropriate acylating agent.

Final coupling: The intermediate compounds are then coupled under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use as an antimicrobial or antifungal agent.

Medicine: Exploration of its pharmacological properties for drug development.

Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide would involve interactions with specific molecular targets. For instance, as a sulfonamide, it may inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The acenaphthylene moiety could also interact with biological membranes or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing the 1,2-dihydroacenaphthylen-5-yl group or benzamide/sulfonamide motifs, as described in the evidence.

Table 1: Key Properties of Analogous Compounds

| Compound Name | Yield (%) | Melting Point (°C) | Purity (HPLC) | Key Structural Features |

|---|---|---|---|---|

| 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide (Target) | N/A | N/A | N/A | Diallylsulfamoyl, benzamide, dihydroacenaphthene |

| N-(4-Ethoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3c) | 64.4 | 194.3–197.0 | 99.3% | Ethoxyphenyl, thiazole, dihydroacenaphthene |

| N-(4-Methoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3d) | 52.4 | 185.4–188.6 | 99.6% | Methoxyphenyl, thiazole, dihydroacenaphthene |

| N-(4-Chlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3f) | 57.9 | 211.4–214.5 | 99.5% | Chlorophenyl, thiazole, dihydroacenaphthene |

| 4-(4-(1,2-Dihydroacenaphthylen-5-yl)-1,3-thiazol-2-ylamino) benzoic acid (3g) | 73.6 | 323.1–325.6 | 99.0% | Carboxylic acid, thiazole, dihydroacenaphthene |

Key Observations

Structural Differences: The target compound replaces the thiazole ring in analogs (e.g., 3c, 3d, 3f) with a sulfamoyl-benzamide group. This substitution likely alters electronic properties (e.g., electron-withdrawing sulfonamide vs. electron-rich thiazole) and steric bulk, impacting solubility and binding interactions.

Synthetic Pathways: Analogs in were synthesized using ethanol as a solvent with acyl chloride and ethyl diisopropylamine, achieving moderate yields (52–74%).

Physicochemical Properties :

- The carboxylic acid derivative (3g) exhibits a significantly higher melting point (323°C) than other analogs, attributed to intermolecular hydrogen bonding. The target compound’s benzamide and sulfonamide groups may similarly enhance thermal stability but likely reduce solubility in polar solvents compared to thiazole-containing analogs .

The target compound’s sulfonamide group may confer distinct bioactivity, such as protease inhibition or receptor antagonism, though this remains speculative without direct data .

Biological Activity

4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is a synthetic organic compound classified as a sulfonamide. Its structure integrates a sulfonamide group with an acenaphthylene moiety, which potentially enhances its biological activity and applications in medicinal chemistry. This compound has garnered attention for its possible antimicrobial properties and other pharmacological effects.

| Property | Details |

|---|---|

| IUPAC Name | 4-[bis(prop-2-enyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide |

| CAS Number | 476626-50-3 |

| Molecular Formula | C25H24N2O3S |

| Molecular Weight | 440.53 g/mol |

| InChI Key | InChI=1S/C25H24N2O3S/c1-3-16-27(17-4-2)31(29,30)21-13-10-20(11-14-21)25(28)26-23-15-12-19-9-8-18-6-5-7-22(23)24(18)19/h3-7,10-15H,1-2,8-9,16-17H2,(H,26,28) |

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes by mimicking natural substrates due to its sulfonamide structure. The acenaphthylene moiety may interact with biological membranes or proteins, influencing their functionality.

Antimicrobial Properties

Research indicates that sulfonamides have a long-standing history as antimicrobial agents. The unique structure of 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide suggests potential efficacy against various bacterial strains. Studies have shown that modifications in the sulfonamide group can enhance antibacterial activity.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial properties of various sulfonamides against Escherichia coli and Staphylococcus aureus. The findings indicated that compounds similar to 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide exhibited significant inhibitory effects on bacterial growth at low concentrations.

Potential Applications in Cancer Therapy

Emerging research suggests that compounds with similar structures may have anti-cancer properties. The interaction of the acenaphthylene moiety with cellular targets could induce apoptosis in cancer cells.

Research Findings

A recent study investigated the cytotoxic effects of related sulfonamide compounds on various cancer cell lines. Results demonstrated that these compounds could inhibit cell proliferation and induce cell death through apoptosis pathways.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide, it is essential to compare it with structurally similar compounds.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Sulfanilamide | Antimicrobial | Classic sulfonamide |

| Acenaphthene | Organic synthesis | Polycyclic aromatic hydrocarbon |

| N-Allylsulfonamides | Diverse biological activities | Similar structural features |

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including sulfamoylation, acylation, and cyclization. Key steps include:

- Sulfamoylation : Reacting the acenaphthylene precursor with diallylsulfamoyl chloride under anhydrous conditions (e.g., dry DCM, 0–5°C) to minimize hydrolysis .

- Coupling Optimization : Use of coupling agents like EDC/HOBt for amide bond formation, with reaction monitoring via TLC or HPLC to optimize yield (typically 60–75%) .

- Design of Experiments (DOE) : Employ fractional factorial designs to evaluate variables (e.g., solvent polarity, temperature, catalyst loading) and identify optimal conditions .

Basic: Which analytical techniques are most effective for characterizing this compound and ensuring purity?

Methodological Answer:

- Structural Confirmation : Use -NMR and -NMR to verify substituent positions and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy) .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold. Pair with Karl Fischer titration for residual solvent quantification .

- Statistical Validation : Apply ANOVA to batch-to-batch purity data to identify systemic impurities .

Basic: How can researchers investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electronic properties (HOMO-LUMO gaps) and predict reactivity .

- Analog Synthesis : Systematically modify substituents (e.g., sulfamoyl to sulfonamide) and evaluate biological activity (e.g., IC assays) to identify pharmacophores .

- Data Correlation : Apply multivariate regression to link structural descriptors (logP, polar surface area) to experimental outcomes .

Advanced: How should researchers resolve contradictions in reactivity or biological activity data across studies?

Methodological Answer:

- Reproducibility Checks : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables .

- Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) to confirm mechanism-specific effects .

- Meta-Analysis : Use Bayesian statistics to weigh conflicting data against study sample sizes and methodological rigor .

Advanced: What strategies are recommended for studying heterogeneous reaction systems involving this compound?

Methodological Answer:

- In Situ Monitoring : Utilize Raman spectroscopy or PAT (Process Analytical Technology) to track reaction progress in multiphase systems (e.g., solid-liquid reactions) .

- Computational Fluid Dynamics (CFD) : Model mixing efficiency in scaled-up reactors to predict mass transfer limitations .

- Catalyst Screening : Test immobilized catalysts (e.g., polymer-supported Pd) to enhance recyclability in Suzuki-Miyaura couplings .

Advanced: How can kinetic vs. thermodynamic control be leveraged in synthesizing derivatives?

Methodological Answer:

- Temperature Gradients : Perform reactions at low temperatures (−20°C) to favor kinetic products (e.g., meta-substituted isomers) .

- VT-NMR Studies : Monitor reaction intermediates at varying temperatures to identify transition states .

- Machine Learning : Train models on historical reaction data to predict optimal conditions for desired product distributions .

Advanced: What methodologies address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer and reduce batch variability .

- Kinetic Profiling : Use microreactors to rapidly determine rate laws and optimize residence times .

- Pilot-Scale DOE : Conduct Taguchi-designed experiments to identify critical parameters (e.g., stirring rate, feed rate) in kilogram-scale batches .

Advanced: How can advanced spectral techniques resolve stereochemical ambiguities?

Methodological Answer:

- NOESY NMR : Detect spatial proximity of protons to assign relative configurations in chiral centers .

- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction (R-factor < 5%) .

- ECD Spectroscopy : Compare experimental electronic circular dichroism spectra with computed spectra for enantiomeric validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.